N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide
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Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide is a compound that features a benzotriazole moiety linked to a benzamide structure. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound’s unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide typically involves the reaction of benzotriazole with a suitable benzamide precursor. One common method includes the use of 1H-benzotriazole as a starting material, which is then reacted with 2-methylpropylamine and benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized as a corrosion inhibitor and in the development of materials for photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom instead of nitrogen in the triazole ring.
Benzimidazole Derivatives: Contain an imidazole ring fused to a benzene ring, differing in the position and type of nitrogen atoms.
1,2,3-Triazole Derivatives: Feature a triazole ring but with different substituents and functional groups.
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide is unique due to its specific combination of a benzotriazole moiety with a benzamide structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(2)16(18-17(22)13-8-4-3-5-9-13)21-15-11-7-6-10-14(15)19-20-21/h3-12,16H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLRXHDWRMMGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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